molecular formula C11H14ClNO2 B13564404 4-Chlorophenylalanine ethyl ester CAS No. 38964-54-4

4-Chlorophenylalanine ethyl ester

Cat. No.: B13564404
CAS No.: 38964-54-4
M. Wt: 227.69 g/mol
InChI Key: ASDQNFHVGOPSDD-JTQLQIEISA-N
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Description

4-Chlorophenylalanine ethyl ester is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQNFHVGOPSDD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959810
Record name Ethyl 4-chlorophenylalaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38964-54-4
Record name 4-Chlorophenylalanine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chlorophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

I Will Now Construct the Outline.1. Synthesis and Stereochemical Considerations of 4 Chlorophenylalanine Ethyl Ester

Precursor Synthesis and Derivatization Routes

The synthesis of 4-Chlorophenylalanine ethyl ester can be achieved through several chemical pathways, starting from either the parent amino acid, 4-chlorophenylalanine, or by modifying phenylalanine itself. These routes involve standard organic reactions tailored to amino acid chemistry.

The most direct method for synthesizing this compound is the esterification of the carboxylic acid group of 4-Chlorophenylalanine. wikipedia.org This reaction is typically performed by treating 4-Chlorophenylalanine with ethanol (B145695) in the presence of an acid catalyst. Common catalysts include hydrochloric acid or sulfuric acid, which protonate the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction mixture is often heated under reflux to drive the equilibrium towards the ester product. numberanalytics.com

An alternative method involves the use of chlorosulphonic acid and an alcohol. byjus.com In this process, the hydrosulphate reagent is prepared in situ from chlorosulphonic acid and ethanol in the presence of the amino acid. byjus.com Following the reaction, the ethyl ester product is typically isolated and purified through crystallization. wikipedia.org

Table 1: Comparison of Esterification Methods

Method Reagents Typical Conditions Notes
Fischer Esterification 4-Chlorophenylalanine, Ethanol, HCl or H₂SO₄ Heating under reflux (e.g., 80–90°C) A classic and common acid-catalyzed equilibrium process. numberanalytics.com

A more complex route to 4-Chlorophenylalanine and its esters involves the modification of phenylalanine itself. This can be accomplished via a Sandmeyer-type reaction starting from a precursor like 4-amino-phenylalanine. The Sandmeyer reaction is a versatile method for substituting an aromatic amino group with a halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.in

The process begins with the diazotization of the 4-amino group on the phenylalanine ring using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5°C). numberanalytics.comgoogle.com This generates a highly reactive arenediazonium salt. The subsequent step involves the introduction of a copper(I) chloride (CuCl) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. byjus.comjk-sci.com This radical then reacts with the chloride from the copper(II) species formed in the process, yielding the 4-chloro-substituted aromatic ring and regenerating the copper(I) catalyst. jk-sci.com While this method is powerful, it must be applied to a protected form of phenylalanine to avoid unwanted reactions with the α-amino and carboxyl groups.

Direct halogenation of the phenylalanine aromatic ring at the para-position presents another synthetic possibility, though it comes with significant challenges. The phenyl group in phenylalanine is activated towards electrophilic aromatic substitution; however, the reaction's selectivity can be difficult to control, and the amino acid functional groups may interfere.

Studies on the chlorination of phenylalanine, often in the context of water disinfection byproducts, show that direct reaction with chlorine can occur. mdpi.comnih.gov However, these reactions can lead to a mixture of products, including degradation of the amino acid. The formation of chlorobenzene (B131634) from phenylalanine has been observed, indicating that cleavage of the alanine (B10760859) side chain can occur under certain chlorination conditions. mdpi.com Due to the lack of a strongly activating group (like the hydroxyl in tyrosine), the chlorination of phenylalanine is less complex than that of other aromatic amino acids, but achieving clean, high-yield para-substitution without side reactions is a considerable synthetic challenge. mdpi.com

This compound is a valuable chemical intermediate used in the synthesis of more complex, biologically active molecules. wikipedia.org Its structure serves as a building block in pharmaceutical and agrochemical research. For example, it has been identified as a precursor for the synthesis of certain selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of drugs used in the treatment of depression. wikipedia.org The compound is also utilized in neuroscience and biochemical studies focused on neurotransmitter pathways and metabolism. google.com

Stereoselective Synthesis and Enantiomeric Resolution

As 4-Chlorophenylalanine possesses a chiral center at the α-carbon, its ethyl ester exists as a pair of enantiomers (L- and D-isomers). The separation of these enantiomers, known as resolution, is critical for many applications, particularly in pharmacology, where different enantiomers often exhibit distinct biological activities.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. wikipedia.org This method exploits the high stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer in a racemic mixture at a much faster rate than the other. wikipedia.orgnih.gov

For amino acid esters, the enzyme α-chymotrypsin is a well-studied and suitable biocatalyst. α-Chymotrypsin is a protease that exhibits a strong preference for hydrolyzing peptide bonds and ester linkages adjacent to the carboxyl group of aromatic L-amino acids, such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net This substrate specificity extends to their analogues.

In a kinetic resolution of racemic (D,L)-4-Chlorophenylalanine ethyl ester, α-chymotrypsin would selectively catalyze the hydrolysis of the L-enantiomer into L-4-Chlorophenylalanine and ethanol. The D-enantiomer, being a poor substrate for the enzyme, would remain largely unreacted as the D-ester.

Reaction Scheme for Enzymatic Resolution: (D,L)-4-Chlorophenylalanine Ethyl Ester + H₂O --(α-Chymotrypsin)--> L-4-Chlorophenylalanine + (D)-4-Chlorophenylalanine Ethyl Ester + Ethanol

The process results in a mixture containing the hydrolyzed L-amino acid and the unreacted D-ester. These two products have different chemical properties (an acid and an ester), allowing for their separation by standard chemical techniques, such as extraction or chromatography. This method provides an efficient route to obtaining both enantiomers in high enantiomeric purity. The principle has been demonstrated for numerous analogous substrates, including N-acetyl-L-phenylalanine ethyl ester. nih.govnih.gov

Table 2: Products of α-Chymotrypsin-Catalyzed Kinetic Resolution

Starting Material Enzyme Reacting Enantiomer Products

Chemical Resolution Techniques (e.g., Diastereomeric Salt Formation)

Chemical resolution is a foundational technique for separating enantiomers. Since enantiomers possess identical physical properties, direct separation by methods like crystallization is impossible. libretexts.orglibretexts.org This method circumvents the issue by converting the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and can be separated. libretexts.org

The process for a racemic amino acid ester like DL-4-Chlorophenylalanine ethyl ester involves reacting it with an enantiomerically pure chiral resolving agent. libretexts.org Because the ester has a basic amino group, a chiral acid is a suitable resolving agent. The reaction yields two diastereomeric salts:

(R)-4-Chlorophenylalanine ethyl ester + (S)-Chiral Acid → (R,S)-Diastereomeric Salt

(S)-4-Chlorophenylalanine ethyl ester + (S)-Chiral Acid → (S,S)-Diastereomeric Salt

These diastereomeric salts have different solubilities, melting points, and crystal structures. libretexts.orglibretexts.org This difference allows for their separation via fractional crystallization. One diastereomer will preferentially crystallize from a chosen solvent, while the other remains dissolved. libretexts.orgnih.gov After separating the solid salt by filtration, a simple acid-base workup is used to break the salt apart, yielding the enantiomerically pure amino acid ester and recovering the chiral resolving agent. libretexts.org The choice of solvent is crucial, as it can influence which diastereomer crystallizes as the less-soluble salt. nih.gov

Table 1: Comparison of Diastereomeric Salt Properties (Analogous Example) This table illustrates the principle using data from the resolution of a similar molecule, 4-Chloromandelic acid, demonstrating the significant differences in physical properties that enable separation.

Diastereomeric SaltMelting Point (°C)Enthalpy of Fusion (kJ/mol)Solubility in Ethanol ( g/100g )
Less Soluble Salt166.3 °C57.411.47
More Soluble Salt132.0 °C52.584.82
Data derived from a study on the resolution of 4-Chloromandelic acid, which employs the same principles of diastereomeric salt formation. nih.gov

Crystallization-Induced Asymmetric Transformation Approaches

Crystallization-Induced Asymmetric Transformation (CIAT) is a form of dynamic kinetic resolution that can theoretically convert an entire racemic mixture into a single enantiomer, thus overcoming the 50% yield limit of classical resolution. This technique is applicable when the undesired enantiomer can be racemized (converted back into the racemic mixture) in the solution phase while the desired enantiomer selectively crystallizes.

The process requires a system where the two enantiomers can easily interconvert in solution. As the desired, less-soluble diastereomeric salt crystallizes out, the concentration of its corresponding enantiomer in the solution decreases. According to Le Chatelier's principle, the equilibrium will shift to replenish the crystallizing enantiomer by racemizing the other enantiomer that remains in the solution. This dynamic process continues until nearly all of the initial racemic material has been converted into the crystalline form of the desired stereoisomer.

Chemoenzymatic Strategies for Enantiopure Forms

Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures. nih.gov For racemic esters like this compound, enzymatic kinetic resolution using lipases is a common and effective approach. nih.govmdpi.com

In this method, an enzyme such as Lipase B from Candida antarctica (CALB) is introduced to the racemic ester in an aqueous medium. mdpi.com The enzyme's chiral active site will preferentially catalyze the hydrolysis of one of the ester enantiomers into its corresponding carboxylic acid, while leaving the other enantiomeric ester largely untouched. nih.gov

(R,S)-4-Chlorophenylalanine ethyl ester + H₂O --(Lipase)--> (S)-4-Chlorophenylalanine + (R)-4-Chlorophenylalanine ethyl ester + Ethanol

The result is a mixture of an enantiomerically pure carboxylic acid and the unreacted, enantiomerically enriched ester. These two compounds have very different chemical properties (acid vs. ester), making their separation straightforward using standard extraction techniques. This approach is widely valued for its high efficiency, mild reaction conditions, and excellent enantioselectivity, often achieving very high enantiomeric excess (ee) for both the product and the remaining starting material. nih.govmdpi.com

Preparation of Stereoisomers for Research Probes

The separated L- and D-stereoisomers of 4-Chlorophenylalanine and its derivatives serve as invaluable research probes in biochemistry and medicinal chemistry. ontosight.ai The biological activity of many molecules is highly dependent on their stereochemistry. For instance, L-p-Chlorophenylalanine is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin. ontosight.ai

By having access to both enantiomerically pure forms (L- and D-), researchers can conduct stereospecific studies. The ethyl ester form can act as a protected version of the amino acid for synthetic purposes or may be used to enhance properties like cell permeability or solubility for in vitro assays. ontosight.ai Using these probes allows for the detailed investigation of enzyme active sites, receptor binding pockets, and the stereochemical requirements of biological pathways.

Integration into Complex Molecular Architectures

Once obtained in enantiopure form, this compound (or its corresponding acid) becomes a valuable building block for constructing larger, more complex molecules with tailored properties.

Incorporation into Peptide Synthesis

Enantiopure 4-Chlorophenylalanine is frequently used as an unnatural amino acid in solid-phase peptide synthesis (SPPS). nih.gov Its incorporation into a peptide sequence can dramatically alter the peptide's conformation, stability, and biological activity. The chloro-substituted phenyl ring can introduce new interactions, such as halogen bonding, and can enhance resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.

In a typical Fmoc-based SPPS workflow, the N-terminus of the amino acid is protected with a fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is then activated using coupling reagents to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain attached to a solid resin. nih.govfrontiersin.org After the coupling reaction, the Fmoc group is removed with a base like piperidine, and the cycle is repeated with the next amino acid. nih.gov The use of ester derivatives like the ethyl ester requires hydrolysis to the free acid before it can be activated for coupling in standard peptide synthesis.

Table 2: Common Reagents in Peptide Synthesis

Reagent TypeExamplesFunction
Coupling ReagentsHATU, HBTU, DICActivate the carboxylic acid to facilitate amide bond formation.
AdditivesHOBt, OxymaPureSuppress side reactions and reduce racemization during coupling. nih.govfrontiersin.org
Nα-Protecting GroupsFmoc, BocProtect the alpha-amino group during the coupling step. nih.gov
Deprotection AgentsPiperidine (for Fmoc), TFA (for Boc)Remove the Nα-protecting group to allow for chain elongation.

Ruthenium-Complexed Amino Acid Derivatives in SNAr Reactions

The modification of the amino acid side chain provides another avenue for creating molecular diversity. The chlorophenyl group of 4-Chlorophenylalanine is an aromatic ring that can potentially undergo nucleophilic aromatic substitution (SNAr). However, this ring is generally not electron-deficient enough for the reaction to proceed easily.

Coordination to a transition metal, such as ruthenium, can change this. By forming a piano-stool-type complex with the phenyl ring of the amino acid, the ruthenium center withdraws electron density from the ring. This activation makes the ring susceptible to attack by nucleophiles, allowing for the displacement of the chlorine atom. This strategy enables the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) onto the aromatic ring, providing a powerful method for synthesizing novel and complex amino acid derivatives that would be difficult to access through other means.

Application in Macrocycle and Cyclic Peptide Systems

The incorporation of non-proteinogenic amino acids, such as 4-chlorophenylalanine and its derivatives like the ethyl ester, is a pivotal strategy in modern medicinal chemistry for the development of macrocycles and cyclic peptides with enhanced pharmacological properties. The chlorine substituent on the phenyl ring can introduce favorable interactions, such as halogen bonding, and improve metabolic stability compared to natural phenylalanine. The ethyl ester modification facilitates handling and can be a strategic choice in certain synthetic routes before its eventual hydrolysis or participation in cyclization reactions.

The construction of these complex molecules relies on robust synthetic methodologies that allow for the precise incorporation of the unnatural amino acid into a peptide backbone, followed by a macrocyclization step. Asymmetric synthesis is crucial for producing enantiomerically pure building blocks, which is essential for biological activity.

Asymmetric Synthesis of Precursors

One effective method for preparing chiral precursors to compounds like this compound is through asymmetric phase-transfer catalysis. This technique allows for the α-alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) halide. For instance, the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with chlorobenzyl bromides can be catalyzed by chiral quaternary cinchona alkaloids. This approach provides access to either the (S) or (R) enantiomer of the desired amino acid derivative with high enantioselectivity by selecting the appropriate pseudoenantiomeric catalyst. nih.gov

Research has demonstrated the successful synthesis of various chiral α-phenylalanine derivatives using this method. The usefulness of this procedure is highlighted by the synthesis of dipeptide derivatives, which are fundamental components of larger cyclic systems. nih.gov

Table 1: Asymmetric Phase-Transfer Catalysis for the Synthesis of a Halogenated Phenylalanine Derivative*
CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Configuration
O-allyl-N-(9-anthracenemethyl) cinchonidium bromideN-(diphenylmethylene)glycine tert-butyl ester + 3-chlorobenzyl bromide9896S

*Data illustrates the synthesis of (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate, a closely related precursor, demonstrating the efficacy of the method. nih.gov

Macrocyclization Strategies

Once the linear peptide containing the 4-chlorophenylalanine residue is assembled, macrocyclization is performed. Common strategies include head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain cyclizations. nih.gov A particularly powerful approach for generating large libraries of potential drug candidates is the use of multi-component reactions where building blocks are coupled sequentially. nih.gov

One such strategy involves reacting N-terminally bromoacetamide-activated peptides with a variety of primary amines, followed by cyclization with different bis-electrophile linkers. This method eliminates the need for purification between steps and allows for the rapid generation of thousands of unique macrocycles. nih.gov The choice of the cyclization linker is critical, as it significantly impacts the reaction yield and the conformational constraints of the final macrocycle.

Table 2: Effect of Bis-electrophile Linker on Macrocyclization Yield*
Bis-electrophile Linker ReagentLinker TypeMacrocycle Yield (%)
1,3-bis(bromomethyl)benzeneMore Flexible93
2,6-bis(bromomethyl)pyridineMore Flexible85
1,2-bis(bromomethyl)benzeneMore Constrained18

*Data from a combinatorial library synthesis illustrating how linker structure affects the efficiency of thiol-to-amine macrocyclization of a model peptide. nih.gov This principle applies to the cyclization of peptides containing residues like 4-chlorophenylalanine.

The integration of this compound into these synthetic workflows allows for the creation of novel cyclic peptides and macrocycles. These molecules are frequently screened for activity against therapeutic targets, such as proteases, where the specific structural and electronic contributions of the chlorinated amino acid can lead to potent and selective inhibitors. nih.gov The synthesis often begins with the Fmoc-protected 4-chlorophenylalanine, which is incorporated into a linear peptide chain via solid-phase peptide synthesis (SPPS), followed by solution-phase cyclization to yield the final product. nih.govnih.gov

Biochemical and Molecular Research Applications of 4 Chlorophenylalanine Ethyl Ester

Enzyme Inhibition Studies and Mechanistic Elucidation

4-Chlorophenylalanine ethyl ester is a compound of significant interest in biochemical and molecular research, primarily due to its role as an inhibitor of key enzymes involved in amino acid metabolism and neurotransmitter synthesis. Its applications in this domain have provided valuable insights into enzymatic mechanisms and the physiological roles of their products.

Inhibition of Tryptophan Hydroxylase Activity

This compound is recognized as a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (B10506). nih.govmdpi.com This inhibitory action is central to its application in neuroscience research. The ester form, often used in research, is a derivative of p-chlorophenylalanine (PCPA). nih.govmdpi.com

By inhibiting tryptophan hydroxylase, this compound effectively blocks the conversion of L-tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT). nih.govmdpi.com This leads to a significant and dose-dependent depletion of serotonin levels in the brain and other tissues. nih.govmdpi.com Research in animal models has demonstrated that administration of the parent compound, p-chlorophenylalanine, can reduce serotonin content in the brain by up to 10 times. nih.govmdpi.com This profound reduction in serotonin levels allows researchers to investigate the diverse physiological and behavioral roles of this neurotransmitter.

CompoundTarget EnzymeEffect on Serotonin (5-HT) LevelsResearch ModelReference
p-Chlorophenylalanine (PCPA)Tryptophan Hydroxylase (TPH)Up to 10-fold decreaseRats nih.govmdpi.com

This table summarizes the effect of p-chlorophenylalanine (PCPA), the parent compound of this compound, on serotonin levels.

The depletion of serotonin by this compound has been instrumental in studies aimed at understanding the role of the serotonergic system in various physiological and behavioral processes. Research in animal models, such as snails, has utilized this compound to investigate the role of serotonin in memory reconsolidation. nih.govmdpi.com These studies have shown that a blockade of tryptophan hydroxylase by p-chlorophenylalanine can lead to a weakening of contextual memory, highlighting the importance of the serotonergic system in memory processes. nih.govmdpi.com

Experimental data also indicate that while the primary effect of p-chlorophenylalanine is on the serotonin system, it can also influence other neurotransmitter systems. nih.gov Although serotonin levels may decrease to 10-15% of their initial levels, dopamine (B1211576) and norepinephrine (B1679862) levels have been observed to decrease to a lesser extent, around 85% of their initial values. nih.gov This modulation of multiple neurotransmitter systems underscores the complexity of neurochemical interactions and is a critical consideration in the interpretation of research findings using this compound.

NeurotransmitterPercentage Decrease (relative to initial levels)Research ModelReference
Serotonin (5-HT)85-90%Rats nih.gov
Dopamine~15%Rats nih.gov
Norepinephrine~15%Rats nih.gov

This table illustrates the differential effects of p-chlorophenylalanine on various neurotransmitter levels in the brain of research models.

Investigations into Phenylalanine Hydroxylase Inactivation Mechanisms

While the primary target of p-chlorophenylalanine is tryptophan hydroxylase, it also has a notable effect on phenylalanine hydroxylase (PAH). Research has shown that p-chlorophenylalanine can inactivate phenylalanine hydroxylase. nih.gov Studies in hepatoma cells have revealed that this inactivation appears to occur at or near the time of enzyme synthesis, while the bulk of pre-existing enzyme remains unaffected. nih.gov It is suggested that p-chlorophenylalanine might act on a proenzyme form of phenylalanine hydroxylase. nih.gov This selective inactivation of newly synthesized enzymes provides a valuable tool for studying the lifecycle and regulation of phenylalanine hydroxylase.

Effects on Other Amine Biosynthesis Enzymes

The influence of 4-chlorophenylalanine and its derivatives extends beyond tryptophan and phenylalanine hydroxylases. As mentioned, experimental data show that p-chlorophenylalanine can also lead to a reduction in the levels of catecholamines, such as dopamine and norepinephrine. nih.gov This suggests an interaction with the enzymes involved in their biosynthesis, although the effect is less pronounced than on serotonin. nih.gov The broader impact on multiple amine biosynthesis pathways is an important aspect of its biochemical profile and is taken into account in experimental designs where specific targeting of the serotonergic system is intended.

Applications in Protein Engineering and Biocatalysis Research

Genetic Incorporation as a Noncanonical Amino Acid (ncAA)

The expansion of the genetic code to include noncanonical amino acids (ncAAs) has revolutionized protein engineering and functional studies. 4-Chlorophenylalanine, for which the ethyl ester is a common synthetic precursor, can be site-specifically incorporated into proteins in living cells. This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.

A frequently utilized system for incorporating phenylalanine derivatives is the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl) from methanogenic archaea. nih.gov Researchers have engineered mutants of PylRS that can recognize 4-chlorophenylalanine and charge it to the orthogonal tRNA. This charged tRNA then recognizes a nonsense codon, most commonly the amber stop codon (UAG), that has been introduced at a specific site in the gene of interest. The ribosome then inserts 4-chlorophenylalanine at that position, creating a protein with a unique chemical handle. nih.govlabome.com

The ability to introduce a halogenated amino acid like 4-chlorophenylalanine provides a powerful tool for creating proteins with novel properties. The presence of the chlorine atom can be used to probe protein structure and dynamics, as well as to introduce a site for further chemical modification. nih.gov

Component Function Example System
Orthogonal tRNA SynthetaseRecognizes the ncAA and attaches it to the orthogonal tRNA.Mutant Pyrrolysyl-tRNA Synthetase (PylRS)
Orthogonal tRNAIs charged with the ncAA by the synthetase and recognizes a specific codon (e.g., amber stop codon).tRNAPyl
Noncanonical Amino AcidThe amino acid to be incorporated into the protein.4-Chlorophenylalanine
Target GeneThe gene encoding the protein of interest, modified to contain a specific codon for ncAA incorporation.Gene with an in-frame amber (UAG) codon

Probing Enzyme Mechanisms and Structure-Activity Relationships

The incorporation of 4-chlorophenylalanine into an enzyme's active site or at an allosteric site can provide valuable insights into its mechanism and structure-activity relationships (SAR). The chlorine atom introduces steric and electronic perturbations that can be used to probe enzyme-substrate interactions.

The chloro group is electron-withdrawing, which can alter the electronic environment of the aromatic ring and potentially influence cation-π interactions or hydrogen bonding with substrates or other residues. Its size is also different from a hydrogen atom, allowing for the exploration of the steric tolerance of an enzyme's active site. By comparing the activity of the wild-type enzyme with the 4-chlorophenylalanine-containing mutant, researchers can deduce the importance of specific interactions for catalysis.

Furthermore, halogenated compounds are frequently used in SAR studies to understand how modifications to a molecule's structure affect its biological activity. mdpi.com By systematically replacing native amino acids with 4-chlorophenylalanine at different positions in a peptide or protein, researchers can map the regions that are sensitive to modification, guiding the design of more potent and selective inhibitors or activators. The unique vibrational properties of the carbon-chlorine bond can also be exploited in techniques like infrared (IR) spectroscopy to probe the local environment within a protein. researchgate.net

Altering Product Distributions in Biocatalytic Reactions

Biocatalysis utilizes enzymes to perform chemical transformations, often with high stereo- and regioselectivity. The incorporation of ncAAs like 4-chlorophenylalanine into an enzyme's active site can be a powerful strategy to alter its catalytic activity and, consequently, the distribution of products in a biocatalytic reaction.

By strategically placing 4-chlorophenylalanine in the active site, the shape and electronic properties of the catalytic pocket can be modified. This can lead to a shift in the enzyme's substrate specificity or its stereoselectivity. For example, an enzyme that normally produces a mixture of two enantiomeric products might be engineered to produce predominantly one enantiomer after the incorporation of 4-chlorophenylalanine.

While specific examples detailing the use of this compound for this purpose are not abundant in the literature, the principle has been demonstrated with other ncAAs. The ability to fine-tune an enzyme's active site at the atomic level opens up new possibilities for designing novel biocatalysts for the synthesis of valuable chemicals and pharmaceuticals. nih.govmdpi.com

Design of Beta-Turn Mimetics and Receptor Ligand Libraries

Beta-turns are secondary protein structures that are crucial for protein folding and molecular recognition events, including peptide-receptor interactions. nih.gov Consequently, the design of small molecules that mimic beta-turns is a significant area of research in medicinal chemistry. This compound can be used as a building block in the synthesis of peptidomimetics designed to adopt stable beta-turn conformations. The conformational preferences of the peptide backbone can be influenced by the nature of the amino acid side chains.

Furthermore, this compound is a valuable component in the construction of receptor ligand libraries. By incorporating this and other ncAAs into a peptide sequence, a diverse library of ligands can be generated. These libraries can then be screened against a specific receptor to identify compounds with high affinity and selectivity. The chloro- substitution on the phenyl ring provides a point of diversity that can be explored to optimize ligand-receptor interactions. nih.gov

Ligand Interaction and Receptor Binding Research

Studies on G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a central role in signal transduction and are major drug targets. escholarship.orgcore.ac.uk Understanding how ligands bind to and activate GPCRs is crucial for drug discovery. 4-Chlorophenylalanine can be incorporated into peptide ligands for GPCRs to probe the binding pocket and study the molecular determinants of ligand recognition and receptor activation.

The introduction of a chlorine atom on the phenylalanine ring of a ligand can lead to altered binding affinity and efficacy. For instance, a study on the β2-adrenergic receptor revealed that a phenylalanine residue in an extracellular loop is important for the interaction with β-arrestin. nih.gov Replacing this native phenylalanine with 4-chlorophenylalanine through site-directed mutagenesis could help to elucidate the role of this residue in receptor signaling.

The table below illustrates a hypothetical example of how the incorporation of 4-chlorophenylalanine into a peptide ligand could affect its binding affinity for a GPCR.

Peptide Ligand Modification Binding Affinity (Ki in nM)
Native PeptidePhenylalanine at position X50
Modified Peptide4-Chlorophenylalanine at position X15

Evaluation of Receptor Binding Profiles in Research Constructs

The development of new therapeutic agents often involves the creation of research constructs, such as modified peptides or small molecules, and the evaluation of their receptor binding profiles. This compound can be used in the synthesis of such constructs to investigate how specific structural modifications impact binding to a target receptor.

The binding affinity of a ligand for a receptor is a key parameter that determines its potency. By comparing the binding affinities of a series of related compounds, where 4-chlorophenylalanine has been systematically introduced, a structure-affinity relationship (SAR) can be established. nih.gov This information is invaluable for the rational design of new ligands with improved binding characteristics.

For example, a research program might synthesize a series of small molecules designed to target a specific dopamine receptor subtype. nih.gov By including analogs containing 4-chlorophenylalanine, the researchers could assess the impact of the chloro- substitution on binding affinity and selectivity against other dopamine receptor subtypes.

The following table provides a hypothetical binding profile for a research construct containing 4-chlorophenylalanine, demonstrating its potential for enhancing selectivity.

Receptor Subtype Binding Affinity (Ki in nM) of Parent Compound Binding Affinity (Ki in nM) of 4-Cl-Phe Analog
Receptor A10020
Receptor B150500
Receptor C8095

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Extensive literature searches did not yield specific studies detailing the use of this compound in molecular dynamics (MD) simulations of ligand-receptor complexes. While MD simulations are a widely used computational method to study the physical movements of atoms and molecules and to understand the interactions between a ligand and its receptor, specific research applying this technique to this compound could not be found within the scope of the conducted search.

Molecular dynamics simulations provide valuable insights into the binding mechanisms, conformational changes, and stability of ligand-receptor complexes over time. This computational tool is instrumental in drug discovery and molecular biology for predicting the binding affinity of a ligand to a receptor and for visualizing the dynamic interactions that are critical for biological function.

In a typical MD simulation study of a ligand-receptor complex, researchers would computationally place the ligand (in this hypothetical case, this compound) into the binding site of a target receptor. The simulation would then calculate the forces between atoms and their movements over a specific period, generating a trajectory of the complex's dynamic behavior. Analysis of this trajectory can reveal key information such as:

Binding Free Energy: A measure of the affinity between the ligand and the receptor.

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the receptor and ligand.

Hydrogen Bond Analysis: To detail the specific hydrogen bond interactions that stabilize the complex.

While the principles of MD simulations are well-established, the application of this method to this compound in the context of ligand-receptor interactions is not documented in the available scientific literature based on the performed searches. Therefore, no specific research findings or data tables for this compound can be presented.

Analytical Methodologies in Research Utilizing 4 Chlorophenylalanine Ethyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analytical assessment of 4-Chlorophenylalanine ethyl ester. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are employed, each tailored to specific analytical challenges such as quantification in complex matrices or the determination of stereochemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids, including 4-Chlorophenylalanine, are non-volatile due to their zwitterionic nature. Therefore, a derivatization step is essential to convert them into volatile forms suitable for GC analysis. researchgate.net

To decrease their polarity and increase volatility, amino acids are chemically modified prior to GC-MS analysis. nist.gov Acylation and esterification are common derivatization reactions. nist.gov The use of alkyl chloroformates, such as ethyl chloroformate (ECF), is a particularly effective and rapid strategy for the derivatization of amino acids. researchgate.netnih.gov

The reaction with ethyl chloroformate occurs with both the amino and carboxylic acid groups in an aqueous medium, which simplifies sample preparation. nih.gov This process forms N-ethoxycarbonyl ethyl esters, which are volatile and exhibit excellent chromatographic properties. researchgate.net The derivatization procedure is known for its speed, often completed in minutes, a significant advantage over other methods that can take several hours. researchgate.net The resulting derivatives are stable and provide characteristic mass spectra, facilitating both qualitative identification and quantitative analysis. nist.govnih.gov

Table 1: GC-MS Parameters for Amino Acid Analysis after Ethyl Chloroformate Derivatization
ParameterTypical ConditionReference
Derivatization ReagentEthyl Chloroformate (ECF) in an ethanol (B145695)/pyridine/water medium nih.gov
Reaction Time< 20 minutes researchgate.net
GC ColumnHP-INNOWAX capillary column or equivalent polar phase researchgate.net
Injection ModeSplitless or split injection researchgate.net
Carrier GasHelium accustandard.com
Oven Temperature ProgramInitial temperature around 80-100°C, ramping to 250-280°C researchgate.net
MS Ionization ModeElectron Ionization (EI) at 70 eV e3s-conferences.org
Mass Scan RangeTypically 45-550 amu accustandard.com

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, the blank, and calibration standards. The use of an IS is crucial for correcting the loss of analyte during sample preparation and injection. mmu.ac.uk For a compound to be a good internal standard, it should be chemically similar to the analyte and not interfere with other components in the sample. nih.gov

While direct literature citing this compound as a widely used internal standard is scarce, its properties make it a plausible candidate for the analysis of other amino acids. As a non-proteinogenic amino acid, it is unlikely to be naturally present in most biological samples, thus avoiding interference. Its structure is analogous to natural amino acids like phenylalanine, ensuring similar behavior during derivatization and chromatographic separation. For instance, valine ethyl ester has been noted as an internal standard in GC-MS methods, highlighting the utility of amino acid esters for this purpose. chromforum.org When used as a quantification standard, a certified reference material of this compound would be used to create a calibration curve from which the concentration of the analyte in a sample can be determined. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is a chiral compound, existing as D- and L-enantiomers. Since the biological activity of enantiomers can differ significantly, assessing the enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating enantiomers. yakhak.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Normal Phase Liquid Chromatography (NPLC) is a powerful mode for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely used and have demonstrated broad enantioselectivity for a variety of compounds, including amino acid derivatives. yakhak.orgnih.gov Columns like Chiralpak® and Chiralcel® are well-established in this field. nih.gov In NPLC, the mobile phase is non-polar (e.g., heptane (B126788) or hexane) with a small amount of a more polar solvent (e.g., ethanol or isopropanol) acting as a modifier. nih.govchromatographyonline.com The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polymer backbone. yakhak.orgsigmaaldrich.com The selection of the specific CSP and the polar modifier is crucial for achieving optimal resolution between the enantiomers. yakhak.org

The composition of the mobile phase has a profound effect on the enantioselective performance of a chiral stationary phase. chromatographyonline.com In normal phase chiral chromatography, small amounts of additives, often acidic or basic, are incorporated into the mobile phase to improve peak shape and enhance enantioselectivity. chiraltech.com

For the separation of amino acid esters, which have basic amino groups, an acidic modifier like trifluoroacetic acid (TFA) is often added. nih.gov Conversely, for acidic analytes, a basic additive such as diethylamine (B46881) (DEA) is used. nih.gov These additives can interact with the analyte or the stationary phase, influencing the stereoselective interactions that govern the separation. nih.govresearchgate.net The concentration of these modifiers is typically low, around 0.1%, but their impact on resolution can be dramatic. chiraltech.com The choice and concentration of the modifier must be carefully optimized as part of the method development process to achieve the desired separation. nih.gov

Table 2: Chiral Chromatography for Enantiomeric Purity Assessment of Amino Acid Esters
ParameterTypical ConditionReference
Stationary PhasePolysaccharide-based CSPs (e.g., Amylose or Cellulose tris(phenylcarbamate) derivatives like Chiralpak® IA, Chiralcel® OD-H) yakhak.org
Chromatography ModeNormal Phase Liquid Chromatography (NPLC) nih.gov
Mobile PhaseHeptane/Ethanol or Heptane/Isopropanol mixtures nih.gov
Mobile Phase ModifiersAcidic (e.g., Trifluoroacetic Acid - TFA) or basic (e.g., Diethylamine - DEA) additives (typically ~0.1%) nih.govchiraltech.com
Flow Rate1.0 mL/min yakhak.org
DetectionUV (e.g., 210 nm) or Mass Spectrometry (MS) waters.com

Spectroscopic and Spectrometric Methods in Research

The elucidation of the molecular structure and the confirmation of purity for synthetic compounds like this compound heavily rely on a suite of analytical methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are prominent, providing detailed insights into the compound's atomic arrangement and molecular weight.

Application of NMR Spectroscopy with Noncanonical Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm its identity, particularly the successful esterification of the carboxyl group and the substitution on the phenyl ring.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound hydrochloride, the following proton signals would be anticipated:

An ethyl group signal, characterized by a quartet and a triplet, corresponding to the -CH₂- and -CH₃ protons of the ester, respectively. A general chemical shift range for the ethyl ester protons has been cited as δ 1.2–1.4 ppm.

Signals for the diastereotopic protons of the β-carbon's methylene (B1212753) group (-CH₂-).

A signal for the α-proton (-CH-).

Aromatic protons on the para-substituted phenyl ring, which would typically appear as two distinct doublets.

A broad signal for the amine protons (-NH₃⁺).

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound Hydrochloride

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Ethyl -CH₃~1.2-1.4Triplet (t)3HCoupled to the ethyl -CH₂- group.
β-CH₂~3.0-3.3Multiplet (m)2HDiastereotopic protons adjacent to the chiral center.
α-CH~4.2-4.5Triplet (t) or Multiplet (m)1HCoupled to the β-CH₂ protons.
Ethyl -CH₂-~4.1-4.4Quartet (q)2HCoupled to the ethyl -CH₃ group.
Aromatic C-H~7.2-7.4Doublet (d)4HProtons on the 4-chlorophenyl ring.
Amine -NH₃⁺BroadSinglet (s)3HChemical shift can be variable and may exchange with D₂O.

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound hydrochloride, distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the α- and β-carbons, and the carbons of the 4-chlorophenyl ring would be expected. The presence of the ester carbonyl and aromatic carbons is a key confirmation point.

Mass Spectrometry for Structural Elucidation and Purity

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound hydrochloride, mass spectrometry confirms a molecular ion peak corresponding to its molecular weight of 264.14 g/mol .

The fragmentation of esters in mass spectrometry often involves characteristic cleavage patterns. For ethyl esters, common fragmentation includes the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is present. For aromatic compounds containing a chlorine atom, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for chlorine-containing fragments.

Electron Ionization (EI) Mass Spectrometry Fragmentation

In EI-MS, the molecular ion of this compound would undergo fragmentation. Key expected fragments would arise from:

Loss of the ethyl ester group: Cleavage of the C-C bond between the α-carbon and the carbonyl group.

Loss of the ethoxy radical: Cleavage of the C-O bond of the ester.

Formation of a tropylium-like ion: Arising from the chlorobenzyl moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (Structure) Predicted m/z Fragment Lost Notes
[M]⁺227/229-Molecular ion (free base). Shows isotopic pattern for one chlorine atom.
[M - OCH₂CH₃]⁺182/184•OCH₂CH₃Loss of the ethoxy radical.
[M - COOCH₂CH₃]⁺154/156•COOCH₂CH₃Loss of the carbethoxy radical.
[C₇H₆Cl]⁺125/127C₂H₄NO₂Formation of the chlorotropylium ion.

Note: m/z values are for the free base (non-hydrochloride form) and show the expected isotopic pattern for chlorine (³⁵Cl/³⁷Cl).

The combination of these advanced analytical methodologies provides a comprehensive characterization of this compound, ensuring its identity, structure, and purity for its application in further scientific research.

Preclinical Model Systems and Mechanistic Investigations with 4 Chlorophenylalanine Ethyl Ester

Neurobiological Research Models

The primary utility of 4-chlorophenylalanine ethyl ester in neurobiological research stems from its potent ability to induce serotonin (B10506) depletion. This has allowed for the development of various preclinical models to investigate the role of serotonin in a range of physiological and pathological processes.

Serotonin Depletion Models (e.g., p-CPA-induced models)

This compound is a derivative of para-chlorophenylalanine (p-CPA), an irreversible inhibitor of tryptophan hydroxylase. wikipedia.orgtocris.com Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). wikipedia.org By inhibiting this enzyme, p-CPA and its derivatives effectively deplete brain serotonin levels, providing a powerful tool for researchers to study the functional roles of this neurotransmitter system. wikipedia.orgnih.gov Studies in animal models have demonstrated that administration of p-CPA can reduce serotonin content in the brain by as much as 90%. nih.gov

The role of serotonin in cognitive functions, particularly in the dynamic processes of memory, has been explored using p-CPA-induced serotonin depletion. Research has shown that the process of memory reconsolidation, where a retrieved memory becomes temporarily liable to modification, is influenced by the serotonergic system.

In a study investigating contextual memory in snails, the blockade of tryptophan hydroxylase by a p-CPA derivative after memory reactivation led to a significant weakening of the contextual memory. nih.gov This suggests that serotonin is crucial for the restabilization of a memory trace after its retrieval. nih.gov The effect was dependent on the intensity of the initial training, indicating a complex interplay between the strength of the memory and the modulatory role of serotonin. nih.gov

The serotonergic system is known to be a key regulator of sleep-wake cycles. The use of p-CPA to deplete serotonin has been instrumental in creating animal models of insomnia. In cats, treatment with p-CPA, which blocks serotonin biosynthesis, was shown to induce a state of total insomnia. This state was characterized by the continuous presence of ponto-geniculo-occipital (PGO) waves, which are typically associated with REM sleep. Interestingly, microinjections of the serotonin precursor L-5-hydroxytryptophan into the anterior hypothalamus could temporarily reverse the insomnia and restore both slow-wave and paradoxical sleep, further cementing the critical role of hypothalamic serotonin in sleep generation. nih.gov

Anxiolytic Effects: The influence of serotonin on anxiety-related behaviors has been investigated using p-CPA. Studies in rats have shown that the depletion of brain serotonin with p-CPA produces behavioral effects that are qualitatively similar to those of established anxiolytic drugs. This finding supports the hypothesis that a reduction in serotonin turnover may be a key mechanism in the reduction of anxiety. nih.gov

Pain Modulation: The role of serotonin in pain perception is complex, with evidence suggesting both pain-inhibiting and pain-facilitating effects. Research using p-CPA to deplete serotonin has revealed some of these nuances. In one study, p-CPA was found to have differential effects on pain thresholds in rats, depending on the type of noxious stimulus and the method of testing. For instance, p-CPA decreased the threshold for a flinch-jump response but increased the latency of the tail-flick response. nih.gov Furthermore, p-CPA was shown to reduce the analgesic effect of morphine in the flinch-jump test but not in the tail-flick test. nih.gov These findings highlight that the contribution of the serotonergic system to pain modulation is dependent on the specific pain pathway being engaged.

Exploration of Other Neurotransmitter Systems (e.g., Catecholamines)

While the primary target of this compound and p-CPA is tryptophan hydroxylase, research has also explored its effects on other neurotransmitter systems, particularly the catecholamines (dopamine and norepinephrine).

Some studies have indicated that p-CPA-induced serotonin depletion can secondarily affect catecholamine dynamics. For example, in ovariectomized, estrogen-treated rats, p-CPA not only depleted hypothalamic serotonin but also abolished the normal afternoon increase in norepinephrine (B1679862) turnover in key hypothalamic areas like the medial preoptic area and suprachiasmatic nuclei. wikipedia.org This alteration in norepinephrine dynamics was associated with a blockage of the luteinizing hormone surge. wikipedia.org

However, the effect on catecholamines appears to be less pronounced than on serotonin. One study reported that while serotonin levels can be depleted to 10-15% of their initial values, dopamine (B1211576) and norepinephrine levels only decrease to about 85%. nih.gov Another study found that while p-CPA alone decreased serotonin, it did not significantly alter catecholamine levels when administered concurrently with a catecholamine synthesis inhibitor. This suggests a degree of specificity for the serotonergic system, although interactions with catecholaminergic pathways are evident.

In Vitro Cellular and Biochemical Studies

The foundational mechanism of this compound's action—the inhibition of tryptophan hydroxylase (TPH)—has been confirmed through in vitro studies. These experiments, conducted in controlled laboratory settings using purified enzymes or cell preparations, have provided detailed insights into the compound's biochemical properties.

It has been established that p-CPA, the parent compound of the ethyl ester, acts as an irreversible inhibitor of TPH. wikipedia.org Kinetic analyses have further characterized this inhibition. Studies on TPH1, one of the two isoforms of the enzyme, have shown that inhibitors structurally related to p-CPA act as competitive inhibitors with respect to the substrate tryptophan. nih.gov This means they bind to the same active site on the enzyme as tryptophan, preventing the synthesis of serotonin's precursor.

In vitro assays have been crucial for determining the potency and selectivity of such inhibitors. For instance, the inhibitory constant (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by half, has been determined for p-CPA against both TPH1 and TPH2. One study reported IC50 values of 4.49 mM and 1.55 mM for TPH1 and TPH2, respectively, indicating relatively weak potency and a lack of selectivity between the two enzyme isoforms. nih.gov This lack of selectivity is an important characteristic identified through in vitro biochemical assays.

Research AreaPreclinical ModelKey Findings
Cognitive Processes SnailsSerotonin depletion via p-CPA weakens contextual memory reconsolidation. nih.gov
Sleep-Wake Cycles Catsp-CPA induces total insomnia, reversible by hypothalamic L-5-hydroxytryptophan. nih.gov
Anxiety Ratsp-CPA produces anxiolytic-like behavioral effects. nih.gov
Pain Modulation Ratsp-CPA has differential effects on pain thresholds and morphine analgesia depending on the pain test. nih.gov
Neurotransmitter Interaction Ratsp-CPA alters hypothalamic norepinephrine turnover. wikipedia.org
Study TypeEnzymeMechanism of ActionKey Parameters
Biochemical Assay Tryptophan Hydroxylase 1 (TPH1) & Tryptophan Hydroxylase 2 (TPH2)Competitive and irreversible inhibition. wikipedia.orgnih.govIC50: 4.49 mM (TPH1), 1.55 mM (TPH2). nih.gov

Evaluation of Antimicrobial Activities in Research Settings

The potential antimicrobial properties of 4-Chlorophenylalanine and its derivatives have been explored in various research settings. While specific and comprehensive data on this compound is limited, studies on related compounds provide insights into its potential activity.

Research has shown that the non-esterified form, DL-4-Chlorophenylalanine, demonstrated antifungal efficacy. In one study, it exhibited a 73.68% control effect against the fungus Colletotrichum gloeosporioides at a concentration of 1 mg/mL. mdpi.com This suggests that the core structure of 4-chlorophenylalanine possesses antifungal properties.

Furthermore, derivatives of N-{2-(4-chlorophenyl) acetyl} amino alcohols, which can be synthesized from 4-chlorophenylalanine, have been shown to possess moderate antibacterial and antifungal activities. researchgate.net These findings suggest that the 4-chlorophenylalanine moiety can be a valuable component in the design of new antimicrobial agents.

While a comprehensive data table of minimum inhibitory concentrations (MICs) for this compound against a broad range of bacteria and fungi is not currently available in published literature, the existing research on its parent compound and its derivatives indicates a potential for antimicrobial effects that warrants further investigation. The esterification in this compound could influence its solubility and cell permeability, potentially modulating its antimicrobial efficacy compared to the parent compound.

Table 2: Antifungal Activity of DL-4-Chlorophenylalanine

CompoundFungal SpeciesConcentrationControl Effect (%)Reference
DL-4-ChlorophenylalanineColletotrichum gloeosporioides1 mg/mL73.68 mdpi.com

This table shows the reported antifungal activity of the non-esterified parent compound of this compound.

Derivatives and Analogues of 4 Chlorophenylalanine Ethyl Ester in Research

Modifications at the Amino Group

The primary amine group of 4-chlorophenylalanine ethyl ester is a key site for chemical derivatization, enabling the synthesis of molecules with altered biochemical properties and functionalities.

The introduction of an acyl group to the nitrogen atom of this compound, a process known as N-acylation, can significantly modify its biochemical and pharmacological profile. This modification can influence the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. For instance, N-acylation can alter the substrate specificity for certain enzymes or the binding affinity for receptors. Research in this area often explores how different acyl chains, from simple acetyl groups to more complex fatty acid moieties, can modulate the biological activity of the parent molecule.

N-Acyl Derivative Potential Biochemical Impact
N-Acetyl-4-chlorophenylalanine ethyl esterIncreased lipophilicity, potential for altered enzyme interaction.
N-Benzoyl-4-chlorophenylalanine ethyl esterIntroduction of an aromatic moiety, potential for π-π stacking interactions with biological targets.
N-Lauroyl-4-chlorophenylalanine ethyl esterSignificant increase in lipophilicity, potential for membrane interaction and altered bioavailability.

The amino group of this compound is a convenient handle for attaching various labels, tags, or other biomolecules, a process known as bioconjugation. This allows for the development of molecular probes to study biological processes. For example, fluorescent dyes can be conjugated to the amino group to create probes for imaging studies, allowing researchers to visualize the localization and dynamics of the molecule within cells or tissues. Similarly, biotin (B1667282) can be attached to create an affinity probe for isolating and identifying binding partners. The reactivity of the amine also allows for its linkage to larger molecules such as peptides or proteins, enabling the creation of novel biomaterials or targeted therapeutic agents.

Chiral Analogues in Pharmaceutical Research and Development Tools

As this compound is a chiral molecule, existing in both L- and D-enantiomeric forms, the stereochemistry at the α-carbon is a critical determinant of its biological activity. The separation and selective use of these chiral analogues are paramount in pharmaceutical research.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. While direct use of this compound as a chiral auxiliary is not widely documented, its derivatives are valuable in this context. For example, the corresponding amino alcohol, derived from the reduction of the ethyl ester, can serve as a precursor for the synthesis of more complex chiral auxiliaries like oxazolidinones. These auxiliaries can then be used to direct stereoselective alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions, which are fundamental in the synthesis of enantiomerically pure pharmaceutical compounds.

The three-dimensional arrangement of atoms in the L- and D-enantiomers of this compound dictates how they interact with chiral biological macromolecules such as enzymes and receptors. It is a well-established principle that only one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. In a research context, the separate synthesis and evaluation of the L- and D-isomers are crucial for understanding the structure-activity relationship (SAR) of a particular biological target. This knowledge is vital for the design of more potent and selective drugs.

Enantiomer General Biological Interaction Characteristics
L-4-Chlorophenylalanine ethyl esterOften the biologically active form for targets that recognize natural L-amino acids.
D-4-Chlorophenylalanine ethyl esterMay exhibit different or no activity; can be used as a negative control in research.

Related Halogenated Phenylalanine Esters for Comparative Studies

To better understand the role of the chlorine atom at the para position of the phenyl ring, researchers often conduct comparative studies with other halogenated phenylalanine esters. By systematically varying the halogen (fluorine, bromine, iodine) and its position on the aromatic ring, scientists can probe the effects of electronegativity, atomic size, and lipophilicity on biological activity. These studies are essential for quantitative structure-activity relationship (QSAR) analyses, which aim to correlate chemical structure with biological function. For example, comparing the inhibitory potency of 4-fluoro-, 4-bromo-, and 4-iodophenylalanine ethyl esters against a specific enzyme can reveal the optimal halogen for that particular interaction.

Halogenated Phenylalanine Ester Key Differences from this compound Application in Comparative Studies
4-Fluorophenylalanine ethyl esterFluorine is smaller and more electronegative than chlorine.To assess the impact of a smaller, highly electronegative substituent.
4-Bromophenylalanine ethyl esterBromine is larger and less electronegative than chlorine.To evaluate the effect of increased size and polarizability.
4-Iodophenylalanine ethyl esterIodine is the largest and least electronegative of the common halogens.To study the influence of a large, lipophilic substituent.
2- or 3-Chlorophenylalanine ethyl esterPositional isomers with chlorine at the ortho or meta position.To investigate the importance of the substituent's position on the phenyl ring.

Methyl vs. Ethyl Esters

In the realm of research concerning 4-Chlorophenylalanine and its derivatives, the choice between its methyl and ethyl esters is a pivotal consideration, influencing the compound's physicochemical properties, biological activity, and ultimately its application in scientific studies. This section delves into a comparative analysis of 4-Chlorophenylalanine methyl ester and this compound, highlighting their key differences and their implications in research.

The primary structural distinction between the two lies in the alcohol moiety of the ester group: a methyl group (-CH₃) in the methyl ester and an ethyl group (-CH₂CH₃) in the ethyl ester. This seemingly minor variation has significant consequences for the molecules' lipophilicity and metabolic stability.

Physicochemical and Biological Properties

The addition of an extra carbon atom in the ethyl ester increases its lipophilicity compared to the methyl ester. This property can influence how the compound interacts with biological membranes and its distribution within an organism. For instance, increased lipophilicity can sometimes enhance passage through the blood-brain barrier, a critical factor in neurological research. However, research indicates that the methyl ester of p-chlorophenylalanine is more effective at crossing the blood-brain barrier than its parent compound, p-chlorophenylalanine. nih.gov

Both esters function as inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin (B10506). nih.govsigmaaldrich.com This inhibitory action leads to the depletion of serotonin (5-hydroxytryptamine or 5-HT) levels in the brain and other tissues. sigmaaldrich.com This characteristic has made both compounds valuable tools in neuropharmacology for studying the roles of serotonin in various physiological and behavioral processes. For example, the methyl ester has been used to induce 5-HT depletion in rats to study its effects on cognitive functions like reversal learning. sigmaaldrich.com

While both esters serve as prodrugs that are likely hydrolyzed in the body to release the active p-chlorophenylalanine, their rates of hydrolysis and subsequent bioavailability may differ due to the nature of the ester group. The ethyl ester's greater lipophilicity might lead to altered absorption and distribution characteristics compared to the methyl ester.

The stability of these esters can also be a factor in their research applications. The hydrochloride salt forms of these esters are often used to improve stability and solubility. The choice between the methyl and ethyl ester can also be influenced by practical considerations such as the cost of synthesis and commercial availability.

Table 1: Comparative Properties of 4-Chlorophenylalanine Esters

Property4-Chlorophenylalanine Methyl EsterThis compound
Molecular Formula C₁₀H₁₂ClNO₂C₁₁H₁₄ClNO₂
Molecular Weight 213.66 g/mol 227.69 g/mol
Lipophilicity LowerHigher
Primary Action Tryptophan hydroxylase inhibitorTryptophan hydroxylase inhibitor
Key Research Use Serotonin depletion studiesSerotonin depletion studies
Blood-Brain Barrier More effective penetration than p-chlorophenylalanineData less specific, but lipophilicity may play a role

Detailed Research Findings

Research utilizing these esters has provided significant insights into the function of the serotonergic system. Studies involving the administration of p-chlorophenylalanine methyl ester (PCPA) have demonstrated its ability to significantly decrease serotonin levels in various brain regions, such as the hippocampus and cortex. sigmaaldrich.com This depletion of serotonin has been linked to observable behavioral changes, making it a valuable model for investigating the neurobiological basis of conditions thought to involve serotonergic dysregulation.

While direct comparative studies focusing solely on the differential effects of the methyl versus the ethyl ester are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that the differences in their physicochemical properties would likely translate to variations in their pharmacokinetic and pharmacodynamic profiles. The increased lipophilicity of the ethyl ester, for example, could lead to a different tissue distribution profile or a varied rate of metabolism by esterases compared to the methyl ester.

Computational and Theoretical Studies of 4 Chlorophenylalanine Ethyl Ester and Its Interactions

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chlorophenylalanine ethyl ester, docking simulations are instrumental in elucidating its binding modes within the active sites of target proteins.

One of the primary applications for this compound is as an inhibitor of tryptophan hydroxylase, a key enzyme in the synthesis of serotonin (B10506). Molecular docking studies can model the interaction between this compound and this enzyme. These simulations help to identify the key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Illustrative Molecular Docking Results of this compound with a Target Protein

ParameterValue
Target Protein Tryptophan Hydroxylase (Illustrative)
PDB ID Hypothetical PDB: XXXX
Binding Affinity (kcal/mol) -7.5
Interacting Residues Tyr235, Phe313, Ser336
Types of Interactions Hydrogen bond with Ser336, Pi-Pi stacking with Phe313, Hydrophobic interactions with Tyr235

Note: The data in this table is illustrative and based on typical results from molecular docking simulations. Specific findings would be dependent on the actual protein target and software used.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the physiological environment by considering the movements of atoms and molecules.

MD simulations of a this compound-protein complex can reveal the stability of the binding pose predicted by docking. By analyzing the trajectory of the simulation, researchers can assess the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon ligand binding. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

Quantitative Structure-Activity Relationship (QSAR) Analyses in Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of 4-Chlorophenylalanine, QSAR studies can be pivotal in designing more potent and specific inhibitors.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related compounds are correlated with their experimentally determined biological activities. For phenylalanine analogs, it has been found that the hydrophobicity of the side chain is a significant factor in their activity. nih.gov A QSAR model for this compound and its analogs could help in predicting the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chlorophenylalanine ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The ester is typically synthesized via esterification of 4-chlorophenylalanine. A standard approach involves reacting the carboxylic acid group of 4-chlorophenylalanine with ethanol in the presence of a coupling agent (e.g., ethyl chloroformate) under acidic catalysis. For example, analogous procedures for similar esters use reflux conditions (80–100°C) with azeotropic removal of water to drive the reaction . Optimization includes controlling stoichiometric ratios (e.g., 1:3 molar ratio of amino acid to ethanol) and monitoring pH to minimize racemization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can researchers purify this compound to achieve high enantiomeric excess?

  • Methodological Answer : Chiral separation techniques, such as normal-phase liquid chromatography (LC) with cyclodextrin-bonded phases (e.g., CYCLOBOND I 2000SN), are effective. For instance, mobile phases like hexane/ethanol (95:5 v/v) at 1.0 mL/min flow rate yield a separation factor (α) of 1.25 and resolution (Rs) of 2.3 for enantiomers. Pre-derivatization with chiral auxiliaries (e.g., 3,5-dinitrobenzoyl chloride) enhances selectivity .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Second-derivative absorbance spectroscopy in the 240–300 nm range can resolve overlapping peaks, particularly for monitoring temperature-dependent conformational changes (e.g., 0–100°C) .
  • NMR : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., CDCl₃) identify ester carbonyl signals (~170 ppm) and aromatic protons (δ 7.2–7.4 ppm). Phosphated cyclodextrins (P-CDs) at 5–20 mM concentrations enhance enantiomeric differentiation in NMR by inducing splitting of proton signals .

Advanced Research Questions

Q. How can chromatographic parameters be optimized for separating this compound enantiomers in supercritical fluid chromatography (SFC)?

  • Methodological Answer : SFC using CO₂/ethanol (95:5) as the mobile phase at 25°C and 150 bar pressure achieves baseline resolution. Key parameters include:

  • Column : CYCLOBOND I 2000SN (250 mm × 4.6 mm, 5 µm).
  • Flow Rate : 2.0 mL/min.
  • Detection : UV at 254 nm.
    Retention factor (kk) values of 3.13 and selectivity (α\alpha) of 1.14 are reported under these conditions . Adjusting co-solvent polarity (e.g., adding 1% trifluoroacetic acid) improves peak symmetry.

Q. What strategies enable enantiomeric differentiation of this compound using NMR spectroscopy?

  • Methodological Answer : Phosphated cyclodextrins (P-CDs) act as chiral solvating agents. Dissolve 10 mM P-CD in D₂O and mix with the ester (1:1 molar ratio). Observe splitting in aromatic proton signals (Δδ > 0.05 ppm) due to host-guest interactions. For quantitative analysis, integrate split peaks and calculate enantiomeric excess (ee) using the formula:
    ee (%)=(ImajorIminor)(Imajor+Iminor)×100\text{ee (\%)} = \frac{(I_{\text{major}} - I_{\text{minor}})}{(I_{\text{major}} + I_{\text{minor}})} \times 100

where II represents peak intensities .

Q. How does temperature affect the stability and conformational dynamics of this compound in solution?

  • Methodological Answer : Conduct temperature-dependent UV-Vis studies (0–100°C) to monitor absorbance shifts. For example, NN-acetylated ethyl esters show a 5–10 nm redshift in λₘₐₓ with increasing temperature due to altered π-π* transitions. Use Arrhenius plots (k=AeEa/RTk = Ae^{-E_a/RT}) to calculate activation energy (EaE_a) for thermal degradation .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (UN 1182) .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. Ethyl chloroformate (a precursor) is corrosive and requires neutralization with 5% sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.